Aroxybutynin, the isolated (R)-enantiomer of the widely prescribed anticholinergic oxybutynin, is a highly potent, orally active muscarinic receptor antagonist. In pharmaceutical manufacturing and analytical chemistry, it serves as the primary stereoisomer responsible for the antimuscarinic efficacy of the racemic mixture. For procurement professionals, formulation scientists, and quality control managers, sourcing enantiopure Aroxybutynin (CAS 119618-21-2) is critical for resolving stereoselective pharmacokinetic behavior, developing targeted therapies with improved safety profiles, and establishing rigorous impurity reference standards for Abbreviated New Drug Applications (ANDA) . Its distinct receptor affinity and metabolic clearance rates make it an indispensable baseline material for advanced urological, neurological, and respiratory drug development, where the racemic mixture is no longer sufficient.
Substituting racemic oxybutynin for enantiopure Aroxybutynin introduces critical scientific and regulatory failures in both analytical workflows and therapeutic formulation. The racemate contains 50% (S)-oxybutynin, which possesses significantly lower antimuscarinic activity but retains non-stereoselective spasmolytic and calcium channel blocking effects, thereby confounding receptor-specific assays . Furthermore, the two enantiomers exhibit distinct stereoselective metabolism via cytochrome P450 3A4, leading to divergent pharmacokinetic profiles and disproportionate active metabolite generation . In quality control and ANDA method validation, utilizing the racemate instead of the isolated (R)-isomer invalidates chiral purity assessments, making it impossible to meet regulatory requirements for precise enantiomeric impurity profiling.
In vitro competitive binding assays demonstrate that Aroxybutynin possesses vastly higher affinity for muscarinic receptors compared to its (S)-enantiomer. Specifically, at the M3 muscarinic receptor subtype—which is central to detrusor muscle contraction and glandular secretion—(R)-oxybutynin exhibits a Ki value in the sub-nanomolar range (approximately 0.8 nM). In stark contrast, (S)-oxybutynin demonstrates a Ki of approximately 70.4 nM, representing an 88-fold reduction in potency [1]. This quantitative divergence dictates that the antimuscarinic efficacy of the racemate is almost entirely driven by the (R)-isomer.
| Evidence Dimension | M3 Muscarinic Receptor Binding Affinity (Ki) |
| Target Compound Data | ~0.8 nM (Aroxybutynin) |
| Comparator Or Baseline | ~70.4 nM ((S)-Oxybutynin) |
| Quantified Difference | 88-fold higher binding affinity for the (R)-enantiomer |
| Conditions | In vitro radioligand competitive binding assay at human M3 receptors |
Procuring the pure (R)-isomer is essential for high-fidelity receptor assays and for developing targeted antimuscarinic therapies without the confounding off-target effects of the (S)-isomer.
Aroxybutynin exhibits distinct pharmacokinetic behavior compared to (S)-oxybutynin due to stereoselective first-pass metabolism by CYP3A4. Clinical pharmacokinetic studies on extended-release formulations reveal that the relative bioavailability of (R)-oxybutynin is significantly lower than that of the (S)-isomer. Following a 10 mg dose, peak plasma concentrations (Cmax) for (R)-oxybutynin reach 1.0 ± 0.6 ng/mL, compared to 1.8 ± 1.0 ng/mL for (S)-oxybutynin . This stereoselective clearance results in lower systemic exposure of the active (R)-enantiomer when administered as a racemate.
| Evidence Dimension | Peak Plasma Concentration (Cmax) after 10 mg extended-release dose |
| Target Compound Data | 1.0 ± 0.6 ng/mL (Aroxybutynin) |
| Comparator Or Baseline | 1.8 ± 1.0 ng/mL ((S)-Oxybutynin) |
| Quantified Difference | 44% lower peak plasma concentration for the (R)-isomer |
| Conditions | In vivo pharmacokinetic profiling following oral administration |
Formulators must utilize enantiopure Aroxybutynin to accurately model metabolic clearance and optimize dosing regimens that are otherwise skewed by the racemate's disproportionate (S)-isomer accumulation.
In pharmaceutical manufacturing, Aroxybutynin (CAS 119618-21-2) is a mandatory analytical reference standard for validating the chiral purity of oxybutynin formulations. Regulatory agencies require precise quantification of enantiomeric ratios for Abbreviated New Drug Applications (ANDA) . Utilizing pure Aroxybutynin allows analytical chemists to establish baseline retention times and resolution factors in chiral High-Performance Liquid Chromatography (HPLC). Without the isolated (R)-isomer standard, distinguishing between the active API and its enantiomeric or metabolic impurities is analytically impossible, leading to batch rejection.
| Evidence Dimension | Analytical Resolution in Chiral HPLC |
| Target Compound Data | Provides exact retention time for the (R)-enantiomer peak |
| Comparator Or Baseline | Racemic Oxybutynin (co-eluting or closely eluting peaks without baseline identity) |
| Quantified Difference | Enables >99% chiral purity verification required for ANDA compliance |
| Conditions | Quality Control (QC) method validation for pharmaceutical manufacturing |
Procuring certified Aroxybutynin reference standards is a strict regulatory prerequisite for commercial batch release and stability testing of oxybutynin-based therapeutics.
Recent clinical developments, such as the AD109 combination therapy for Obstructive Sleep Apnea (OSA), specifically utilize Aroxybutynin rather than racemic oxybutynin to optimize the therapeutic index. By isolating the (R)-enantiomer, researchers achieve the necessary antimuscarinic stimulation of upper airway dilator muscles while minimizing the non-stereoselective spasmolytic effects contributed by the (S)-isomer[1]. Clinical trial data indicates that doses as low as 2.5 mg of Aroxybutynin (combined with atomoxetine) effectively reduce the Apnea-Hypopnea Index (AHI) with a significantly improved safety and tolerability profile compared to 5 mg of the racemic mixture.
| Evidence Dimension | Effective Therapeutic Dose in OSA Combination Trials |
| Target Compound Data | 2.5 mg (Aroxybutynin) |
| Comparator Or Baseline | 5.0 mg (Racemic Oxybutynin) |
| Quantified Difference | Achieves comparable AHI reduction at 50% of the racemate dose with reduced side effects |
| Conditions | Phase 2/3 clinical trials for Obstructive Sleep Apnea (OSA) treatment |
Selecting the enantiopure compound is critical for next-generation drug developers seeking to minimize anticholinergic side effects and improve patient compliance in chronic therapies.
Aroxybutynin is essential for analytical laboratories conducting method validation, stability testing, and commercial batch release of oxybutynin formulations. Procuring the pure (R)-isomer ensures compliance with strict regulatory guidelines for enantiomeric purity and allows for precise chiral HPLC resolution .
This compound is the right choice for pharmaceutical R&D focused on overactive bladder (OAB) or hyperhidrosis, where isolating the (R)-isomer maximizes M3 receptor blockade while eliminating the non-contributory systemic side effects associated with the (S)-isomer [1].
Aroxybutynin is crucial for researchers developing treatments for Obstructive Sleep Apnea (OSA). It is paired with norepinephrine reuptake inhibitors (e.g., atomoxetine) to stimulate airway muscles without the full side-effect burden of the racemate, allowing for lower effective dosing [1].
Procuring enantiopure Aroxybutynin is necessary for DMPK (Drug Metabolism and Pharmacokinetics) studies investigating CYP3A4-mediated metabolism, allowing scientists to accurately track the distinct clearance rates and active metabolite formation of the (R)-enantiomer independent of the (S)-isomer .